molecular formula C13H20N2O2S2 B2759364 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034355-72-9

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2759364
CAS No.: 2034355-72-9
M. Wt: 300.44
InChI Key: IDWTZRYVGGCCDD-UHFFFAOYSA-N
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Description

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C13H20N2O2S2 and its molecular weight is 300.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Multicomponent Reactions for Heterocycle Formation : Studies demonstrate the utility of urea and thiourea in one-pot, multicomponent synthesis processes for constructing diverse heterocyclic structures. For instance, urea has been employed as a catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing its versatility in facilitating domino reactions (Li et al., 2017) Li et al. (2017).
  • Coordination Polymers for Sensing Applications : Coordination polymers derived from thiourea compounds exhibit potential as chemical sensors. The self-assembly of these polymers into ladder structures upon exposure to various solvents suggests their utility in sensing applications (Hallale et al., 2005) Hallale et al. (2005).

Catalytic Applications

  • Urea as an Organo-Catalyst : Urea's bifunctional nature has been harnessed as an organo-catalyst in eco-friendly, room-temperature multicomponent reactions. These reactions enable the synthesis of densely functionalized heterocycles, highlighting urea's role in green chemistry (Brahmachari & Banerjee, 2014) Brahmachari & Banerjee (2014).

Material Science

  • Hydrogel Formation for Biomedical Applications : Research involving urea derivatives explores the formation of hydrogels, with properties tunable by anionic variation. These materials' rheological and morphological characteristics suggest their potential in drug delivery systems and tissue engineering (Lloyd & Steed, 2011) Lloyd & Steed (2011).

Antimicrobial and Antitumor Applications

  • Synthesis of Heterocycles with Antimicrobial Activity : Novel heterocyclic compounds incorporating sulfonamido moieties have been synthesized for their promising antibacterial properties, indicating the potential of such derivatives in developing new antimicrobial agents (Azab et al., 2013) Azab et al. (2013).

Properties

IUPAC Name

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c16-13(15-10-12-2-1-8-18-12)14-5-9-19-11-3-6-17-7-4-11/h1-2,8,11H,3-7,9-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWTZRYVGGCCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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